molecular formula C9H16N2O B3033242 (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-18-8

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol

Cat. No.: B3033242
CAS No.: 1007542-18-8
M. Wt: 168.24 g/mol
InChI Key: MAZLEIJFGMDWCL-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol (CAS 1007542-18-8) is a pyrazole-derivative compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This chemical belongs to a class of compounds widely studied in coordination chemistry for their ability to act as versatile ligands . Pyrazole-based ligands, such as those derived from 3,5-dimethylpyrazole, are known to form complexes with various metal ions, including copper(II), which can be investigated for catalytic applications like oxidation reactions . The structure of this compound, featuring nitrogen and oxygen donor atoms, suggests potential for constructing metal-organic complexes with specific stereochemical requirements . As a building block in organic synthesis, it can be used to design more complex molecules with tailored properties . This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3,5-dimethyl-1-propylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZLEIJFGMDWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated at the nitrogen atom (position 1) using propyl halides in the presence of a base such as potassium carbonate.

    Methylation: The methyl groups are introduced at positions 3 and 5 through a methylation reaction using methyl iodide or dimethyl sulfate.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced at position 4 through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrazole derivatives depending on the substituents used.

Scientific Research Applications

Pharmaceutical Applications

Biological Activity
The pyrazole ring structure is known for its diverse biological activities. While specific studies on (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol are scarce, related pyrazole derivatives have exhibited antimicrobial, anti-inflammatory, and anticonvulsant properties. The hydroxymethyl group may enhance solubility and reactivity, potentially increasing the biological activity of this compound in therapeutic contexts.

Neuroprotective Effects
Research indicates that certain pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Further investigation into this compound could reveal similar effects.

Agricultural Applications

Pesticide Development
The structural features of this compound suggest potential use in developing new agrochemicals. Pyrazole compounds are often studied for their effectiveness as herbicides and fungicides. The unique combination of functional groups in this compound might lead to the synthesis of effective agricultural agents with novel modes of action.

Materials Science

Synthesis of Complex Molecules
The compound can serve as a building block in organic synthesis, facilitating the development of more complex pyrazole derivatives through electrophilic substitution reactions. This capability is crucial for advancing materials science by enabling the design of new polymers or nanomaterials with tailored properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Purity
This compound C9H16N2O 184.24 -OH 3,5-dimethyl, 1-propyl N/A
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol C6H10N2O 126.16 -OH 3,5-dimethyl N/A
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine C9H17N3 167.26 -NH2 3,5-dimethyl, 1-propyl 95%
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol C6H9N3O3 171.15 -OH, -NO2 3,5-dimethyl, 4-nitro N/A
Key Observations:

Alkyl Chain Impact: The propyl group in the target compound increases its molecular weight compared to the non-alkylated analog, (3,5-Dimethyl-1H-pyrazol-4-yl)methanol (126.16 g/mol vs. 184.24 g/mol). Longer alkyl chains typically enhance lipophilicity, affecting solubility and membrane permeability .

Functional Group Effects: Replacing the -OH group with -NH2 (as in the methanamine derivative) reduces molecular weight (167.26 g/mol) and alters chemical reactivity. Amine groups can participate in hydrogen bonding and salt formation (e.g., hydrochloride salts, as seen in ), which may enhance solubility in acidic conditions .

Synthetic Considerations: Methanol is frequently used as a solvent in pyrazole derivative synthesis (), suggesting that the -OH group in the target compound may facilitate solubility in polar solvents during reactions.

Purity and Analytical Data

  • The methanamine analog (C9H17N3) is reported at 95% purity (), while purity data for the target compound are unspecified. High-purity pyrazole derivatives are critical for pharmaceutical applications, where impurities can affect efficacy or toxicity .
  • Analytical techniques like X-ray crystallography (utilizing programs such as SHELXL; ) and visualization tools (e.g., Mercury; ) are essential for confirming molecular structures and purity.

Biological Activity

Structural Characteristics

The compound consists of:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Methyl Groups : Two methyl groups at the 3 and 5 positions enhance lipophilicity.
  • Propyl Group : A propyl substituent at the 1 position may influence its interaction with biological targets.
  • Hydroxymethyl Group : This functional group can facilitate hydrogen bonding, potentially enhancing solubility and reactivity in biological systems.

Biological Activities

Research indicates that pyrazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Although specific studies on (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol are scarce, it may share these properties due to its structural features.

Potential Biological Activities

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their potential to inhibit bacterial growth. For example, related compounds have shown effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Effects : Some pyrazoles are known for their ability to reduce inflammation, which could be relevant for conditions such as arthritis.
  • Neuroprotective Properties : Certain pyrazole derivatives have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Case Studies

  • Synthesis and Antifungal Activity :
    • A study synthesized coordination complexes based on pyrazole amide ligands that demonstrated significant antifungal activity against various strains .
    • The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Cytotoxicity Studies :
    • Research on novel pyrazole derivatives showed promising cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrazole structure can lead to compounds with significant therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
(3,5-Dimethyl-1H-pyrazol-4-yl)ethanolSimilar pyrazole structure with an ethanol groupDifferent solubility and reactivity
(3-Methyl-1H-pyrazol-4-yl)methanolMethyl substitution at position 3May exhibit different pharmacokinetic properties
(3,5-Dimethyl-1H-pyrazol-4-yl)phenolContains a phenolic group instead of hydroxymethylDifferent biological activity profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via refluxing pyrazole precursors with alkylating agents in solvents like ethanol or xylene. For example, similar pyrazole derivatives are prepared by refluxing with phenylhydrazine in ethanol/acetic acid mixtures, followed by recrystallization from methanol or ethanol-DMF .
  • Purity Validation : Thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (8:2) is used to monitor reaction progress. Recrystallization and melting point analysis further ensure purity .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Spectroscopy : 1^1H NMR and 13^13C NMR confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. For example, the molecular formula C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O} (mass 154.21 g/mol) aligns with related pyrazole-methanol derivatives .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines hydrogen bonding networks and dihedral angles between aromatic rings, as demonstrated in structurally analogous pyrazole compounds .

Q. What purification techniques are optimal for isolating this compound?

  • Recrystallization from methanol or ethanol-DMF (1:1) is effective for removing impurities. Column chromatography with silica gel can resolve complex mixtures, particularly when synthesizing derivatives with multiple substituents .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of this compound, and what are its key molecular descriptors?

  • Computational Analysis : Software like Gaussian or PubChem-derived data calculates logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity. For example, the canonical SMILES string OCc1ccccc1c1c(C)n[nH]c1C\text{OCc1ccccc1c1c(C)n[nH]c1C} aids in docking studies for pharmacological applications .
  • Key Descriptors : Molecular weight (154.21 g/mol), monoisotopic mass (154.1106 g/mol), and InChIKey KRHRKAMQPIKITM-UHFFFAOYSA-N\text{KRHRKAMQPIKITM-UHFFFAOYSA-N} are critical for database referencing .

Q. What challenges arise in resolving crystallographic data for pyrazole-methanol derivatives, and how are they addressed?

  • Challenges : Disordered hydrogen atoms and twinned crystals complicate refinement. For instance, hydroxyl hydrogens in similar structures require free refinement due to dynamic bonding .
  • Solutions : SHELXL’s constraints (e.g., riding models for aromatic H-atoms) and high-resolution data (θ>25\theta > 25^\circ) improve accuracy. Robust pipelines for experimental phasing (e.g., SHELXC/D/E) mitigate data incompleteness .

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization?

  • Mechanistic Insight : Cyclo-condensation of chalcones with hydrazides in ethanol under basic conditions (NaOH) favors 3,5-disubstituted pyrazoles. Solvent polarity and temperature control regioselectivity; for example, xylene at 140°C promotes cyclization over side reactions .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD)?

  • Data Reconciliation : Iterative refinement in SHELXL cross-validates XRD and NMR results. Discrepancies in hydrogen bonding are resolved via Hirshfeld surface analysis or variable-temperature NMR .

Q. How is this compound utilized in pharmacological research, and what bioactivity data exist?

  • Applications : Pyrazole-methanol derivatives are explored as anticancer agents via molecular docking studies. For example, N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives show inhibitory activity against kinase targets .
  • Bioactivity : In vitro assays (e.g., MTT) validate cytotoxicity, with IC50_{50} values correlated to substituent electronic effects .

Methodological Considerations

  • Experimental Design : Optimize reflux duration (e.g., 2–30 hours) and solvent systems (ethanol vs. xylene) to balance yield and purity .
  • Data Analysis : Use SHELX for crystallography and Gaussian for computational modeling. Cross-validate spectral data with PubChem references .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol

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